molecular formula C24H31NO4 B1320612 Ethyl 1-(3-(4-(benzyloxy)phenoxy)propyl)piperidine-3-carboxylate CAS No. 937602-25-0

Ethyl 1-(3-(4-(benzyloxy)phenoxy)propyl)piperidine-3-carboxylate

Cat. No.: B1320612
CAS No.: 937602-25-0
M. Wt: 397.5 g/mol
InChI Key: AULVKAQULIYBLC-UHFFFAOYSA-N
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Description

Ethyl 1-(3-(4-(benzyloxy)phenoxy)propyl)piperidine-3-carboxylate is a piperidine-based compound characterized by a benzyloxy-substituted phenoxypropyl chain at the piperidine nitrogen and an ethoxycarbonyl group at the 3-position. However, commercial availability of this compound has been discontinued, suggesting challenges in synthesis, stability, or efficacy compared to alternatives .

Properties

IUPAC Name

ethyl 1-[3-(4-phenylmethoxyphenoxy)propyl]piperidine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H31NO4/c1-2-27-24(26)21-10-6-15-25(18-21)16-7-17-28-22-11-13-23(14-12-22)29-19-20-8-4-3-5-9-20/h3-5,8-9,11-14,21H,2,6-7,10,15-19H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AULVKAQULIYBLC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCCN(C1)CCCOC2=CC=C(C=C2)OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H31NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90594807
Record name Ethyl 1-{3-[4-(benzyloxy)phenoxy]propyl}piperidine-3-carboxylate
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URL https://comptox.epa.gov/dashboard/DTXSID90594807
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

397.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

937602-25-0
Record name Ethyl 1-[3-[4-(phenylmethoxy)phenoxy]propyl]-3-piperidinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=937602-25-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 1-{3-[4-(benzyloxy)phenoxy]propyl}piperidine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90594807
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthesis of Piperidine-3-carboxylate Core

The piperidine-3-carboxylate core is generally prepared via cyclization reactions starting from suitable amino acid derivatives or substituted glycine esters. A representative method involves:

  • Step 1: Preparation of N-benzyl glycine ethyl ester as an intermediate.
  • Step 2: Alkylation with 4-halogenated ethyl butyrate in the presence of a base (e.g., sodium carbonate or potassium carbonate) to form 4-[benzyl(ethoxycarbonylmethyl)amino]ethyl butyrate intermediate.
  • Step 3: Cyclization via intramolecular nucleophilic substitution or base-induced ring closure to form the piperidine ring with the ethyl carboxylate at the 3-position.
  • Step 4: Purification and crystallization to obtain N-benzyl-3-oxopiperidine-4-carboxylic acid ethyl ester hydrochloride with high yield and purity (up to 97.1% yield, 99.5% purity by HPLC).

Introduction of the 3-(4-(benzyloxy)phenoxy)propyl Side Chain

  • The 3-(4-(benzyloxy)phenoxy)propyl substituent is introduced by nucleophilic substitution on the nitrogen of the piperidine ring.
  • This involves reacting the piperidine intermediate with 3-(4-(benzyloxy)phenoxy)propyl halide or a suitable leaving group derivative under basic conditions to form the N-substituted product.
  • The benzyloxy group serves as a protecting group for the phenol, preventing side reactions during alkylation.

Final Purification and Characterization

  • The final compound is purified by recrystallization or chromatographic methods to achieve high purity (typically >95%).
  • Characterization includes melting point determination (60–62 °C), NMR spectroscopy, mass spectrometry, and HPLC analysis to confirm structure and purity.

Comparative Synthesis Data Table

Step Reaction Type Reagents/Conditions Yield (%) Purity (%) Notes
1 N-Benzyl glycine ethyl ester synthesis Amino acid esterification - - Starting material for piperidine core
2 Alkylation 4-halogenated ethyl butyrate, base (Na2CO3) 86.6–88.0 90.9–93.2 Formation of intermediate 2
3 Cyclization Sodium tert-butoxide, pH adjustment 86.6–97.1 92.6–99.5 Piperidine ring formation
4 N-Alkylation 3-(4-(benzyloxy)phenoxy)propyl halide, base - >95 Introduction of benzyloxyphenoxypropyl

Research Findings and Notes

  • The synthetic route is optimized for high yield and purity, with careful pH control during cyclization and crystallization steps to maximize product recovery.
  • The benzyloxy protecting group is critical for maintaining the integrity of the phenoxy moiety during synthesis and can be removed if necessary in subsequent transformations.
  • The compound’s complex structure allows for potential biological activity, and the synthetic method supports the production of sufficient quantities for pharmacological research.
  • Alternative methods reported in literature for related piperidine carboxylates confirm the robustness of the alkylation and cyclization strategy.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-(3-(4-(benzyloxy)phenoxy)propyl)piperidine-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can replace the benzyloxy or phenoxy groups with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are employed.

Major Products

    Oxidation: Produces ketones or carboxylic acids.

    Reduction: Yields alcohols.

    Substitution: Results in compounds with different functional groups replacing the benzyloxy or phenoxy groups.

Scientific Research Applications

Chemistry

  • Building Block in Organic Synthesis : Ethyl 1-(3-(4-(benzyloxy)phenoxy)propyl)piperidine-3-carboxylate serves as a versatile building block for the synthesis of more complex organic molecules. Its functional groups allow for various chemical transformations, making it useful in developing new compounds with desired properties.
  • Reagent in Chemical Reactions : The compound can act as a reagent in diverse chemical reactions, including nucleophilic substitutions and cyclization processes. These reactions are essential for creating complex structures in organic chemistry.

Biology

  • Biological Activity Investigation : Research has explored the biological activities of this compound, particularly its interactions with enzymes and receptors. Studies indicate potential anti-inflammatory and analgesic properties, suggesting its utility in pharmacological applications.
  • Mechanism of Action : The compound's mechanism of action likely involves binding to specific molecular targets, modulating their activity. This interaction may lead to various biological effects, including enzyme inhibition or receptor activation.

Medicine

  • Therapeutic Properties : this compound is investigated for its therapeutic potential. Preliminary studies suggest it may exhibit anti-inflammatory effects, making it a candidate for further research in pain management and inflammatory conditions.
  • Drug Development : Given its structural characteristics, this compound can be used as a lead structure in drug development programs aimed at creating novel therapeutic agents targeting specific diseases.

Industry

  • Material Development : In industrial applications, this compound is utilized in the development of new materials. Its unique chemical properties make it suitable for creating polymers and other materials with specific functionalities.

Enzyme Inhibition Studies

Research has demonstrated that this compound can inhibit certain enzymes involved in critical biological pathways. For instance, studies have focused on its ability to inhibit glycogen synthase kinase 3 beta (GSK-3β), an enzyme implicated in various signaling pathways related to cancer and neurodegenerative diseases. Compounds with similar structures have shown significant inhibitory activity, with IC50 values reported as low as 8 nM.

Applications in Drug Development

The compound's potential as a therapeutic agent has been highlighted in several studies focusing on its anti-inflammatory and analgesic properties. Researchers are exploring its efficacy in treating conditions such as arthritis and chronic pain. The findings suggest that further investigation into its pharmacodynamics and pharmacokinetics is warranted to fully understand its therapeutic potential.

Mechanism of Action

The mechanism of action of Ethyl 1-(3-(4-(benzyloxy)phenoxy)propyl)piperidine-3-carboxylate involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Piperidine Derivatives

Structural and Functional Group Variations

Ethyl 3-(3-ethoxy-3-oxopropyl)-4-(methoxyimino)piperidine-1-carboxylate (Compound 7)
  • Key Features: Contains a methoxyimino group at the 4-position and an ethoxycarbonylpropyl substituent at the 3-position.
  • Synthesis : Prepared via reaction of ketone intermediates with O-methylhydroxylamine hydrochloride, yielding a diastereomeric mixture (1:1.5 ratio) .
  • Physical Properties : Yellow/orange oil with distinct NMR shifts (e.g., δ 4.16–4.08 ppm for ethoxy groups) .
Ethyl 1-[(4-Chlorophenyl)sulfonyl]piperidin-3-carboxylate (Compound 1)
  • Key Features : Features a 4-chlorophenylsulfonyl group at the piperidine nitrogen.
  • Synthesis : Synthesized via sulfonation of ethyl piperidin-3-carboxylate with 4-chlorobenzenesulfonyl chloride under basic conditions .
  • Comparison: The sulfonyl group enhances electrophilicity and may improve metabolic stability compared to the benzyloxy-phenoxypropyl chain in the target compound.
Ethyl 1-(3-Phenylpropanoyl)-4-piperidinecarboxylate
  • Key Features: Substituted with a phenylpropanoyl group at the nitrogen and an ethoxycarbonyl group at the 4-position.
  • Physical Properties: Molecular weight 289.37 g/mol, contrasting with the target compound’s larger benzyloxy-phenoxypropyl chain .
  • Comparison: The ketone functionality in the phenylpropanoyl group may confer different reactivity, such as susceptibility to nucleophilic attack, compared to the ether linkages in the target compound.

Physicochemical and Spectroscopic Properties

Compound Molecular Weight (g/mol) Key NMR Shifts (δ, ppm) Functional Groups
Target Compound ~427.5* Not reported Benzyloxy phenoxypropyl, ethoxycarbonyl
Ethyl 3-(3-ethoxy-3-oxopropyl)-4-(methoxyimino)piperidine-1-carboxylate 300.35 4.16–4.08 (ethoxy), 3.85 (methoxyimino) Methoxyimino, ethoxycarbonylpropyl
Ethyl 1-[(4-chlorophenyl)sulfonyl]piperidin-3-carboxylate 357.85 Not reported Sulfonyl, ethoxycarbonyl

*Calculated based on molecular formula C24H29NO4.

Biological Activity

Ethyl 1-(3-(4-(benzyloxy)phenoxy)propyl)piperidine-3-carboxylate is a synthetic organic compound with significant potential in various biological applications. Its complex structure, characterized by a piperidine ring and a phenoxybenzyl moiety, positions it as a candidate for research in pharmacology, particularly in the development of therapeutic agents.

  • Molecular Formula : C24H31NO4
  • Molecular Weight : 397.5 g/mol
  • IUPAC Name : Ethyl 1-[3-(4-phenylmethoxyphenoxy)propyl]piperidine-3-carboxylate

This compound features a benzyloxy group attached to a phenoxy group, which contributes to its unique chemical properties and potential biological activities. The synthesis of this compound typically involves multi-step organic synthesis techniques, which require careful optimization to achieve high yields and purity.

The biological activity of this compound is primarily linked to its interactions with various biological targets, including receptors and enzymes involved in neurotransmission. Specifically, it has been investigated for its potential as an acetylcholinesterase (AChE) inhibitor, which is significant in the context of neurodegenerative diseases such as Alzheimer's disease (AD). AChE inhibitors increase the availability of acetylcholine (ACh), enhancing cholinergic transmission .

Pharmacological Studies

Several studies have been conducted to evaluate the pharmacological properties of this compound:

  • Anticholinesterase Activity : Research indicates that compounds with similar structures exhibit varying degrees of AChE inhibition. This compound may demonstrate competitive inhibition against AChE, potentially improving cognitive function in models of AD .
  • Receptor Binding Studies : The compound's interaction with histamine receptors (H3R) has also been explored. Compounds with similar piperidine scaffolds have shown moderate affinity for H3 receptors, suggesting that this compound may act as an antagonist or inverse agonist at these sites, influencing neurotransmitter release and cognitive processes .

Table: Summary of Biological Activities

Activity TypeFindingsReferences
AChE InhibitionPotential to enhance ACh levels; competitive inhibition observed
H3 Receptor AffinityModerate binding affinity; potential for cognitive enhancement
Antimicrobial ActivityInvestigated for antibacterial properties; further studies needed

Clinical Implications

The implications of these findings suggest that this compound could serve as a lead compound for the development of new therapeutic agents aimed at treating cognitive disorders and other conditions influenced by cholinergic dysfunction. Further research is necessary to fully elucidate its efficacy and safety profile through clinical trials.

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for synthesizing Ethyl 1-(3-(4-(benzyloxy)phenoxy)propyl)piperidine-3-carboxylate, and how can reaction efficiency be optimized?

  • Methodology : A two-step approach is commonly employed:

Nucleophilic substitution : React piperidine-3-carboxylate derivatives with 3-(4-(benzyloxy)phenoxy)propyl halides under basic conditions (e.g., Na₂CO₃) to maintain pH 10–11, ensuring efficient alkylation .

Esterification : Use ethanol as a solvent with catalytic sulfuric acid to form the ethyl ester.

  • Optimization : Monitor reaction progress via TLC (n-hexane/EtOAc, 3:1) and optimize stoichiometry (1:1.2 molar ratio of piperidine derivative to propyl halide) to minimize side products. Recrystallize from ethanol to improve purity .

Q. What solvents and techniques are effective for purifying this compound?

  • Recrystallization : Ethanol or ethyl acetate/hexane mixtures yield high-purity crystals (≥95%) by exploiting differential solubility at low temperatures (0–4°C) .
  • Chromatography : Use silica gel column chromatography with a gradient of n-hexane to ethyl acetate (10–50%) to resolve intermediates. Collect fractions showing a single spot on TLC .

Q. Which spectroscopic methods confirm the structural integrity of the compound?

  • NMR : ¹H NMR should show characteristic peaks: δ 1.2–1.4 ppm (ethyl ester CH₃), δ 3.4–4.2 ppm (piperidine and propyl linker protons), and δ 6.8–7.4 ppm (aromatic benzyloxy group) .
  • Mass Spectrometry : High-resolution ESI-MS (expected [M+H]⁺ ~445.2) validates molecular weight. Compare fragmentation patterns with computational models .

Advanced Research Questions

Q. How does the benzyloxy group influence the compound’s stability under oxidative or hydrolytic conditions?

  • Experimental Design :

  • Oxidative Stability : Expose the compound to H₂O₂ (3% v/v) in methanol at 37°C for 24 hours. Monitor degradation via HPLC (C18 column, acetonitrile/water 70:30) .
  • Hydrolytic Stability : Test pH-dependent hydrolysis (pH 2, 7, 12) at 50°C. Quantify intact compound using LC-MS.
    • Findings : The benzyloxy group confers resistance to hydrolysis at neutral pH but undergoes rapid cleavage under strong acidic/basic conditions (>80% degradation at pH 12) .

Q. How can researchers resolve discrepancies in biological activity data across studies?

  • Data Contradiction Analysis :

  • Purity Verification : Use orthogonal methods (HPLC, NMR) to confirm compound purity (>98%). Impurities like unreacted propyl halides or ester hydrolysis products may skew bioactivity .
  • Assay Standardization : Validate cell-based assays with positive controls (e.g., known kinase inhibitors) and ensure consistent solvent (DMSO concentration ≤0.1%) across studies .

Q. What computational strategies predict metabolic pathways for this compound?

  • In Silico Modeling :

CYP450 Metabolism : Use SwissADME to predict cytochrome P450 oxidation sites (e.g., piperidine ring or benzyloxy group) .

Phase II Metabolism : Simulate glucuronidation (via UGT1A1) or sulfation using MetaPrint2D.

  • Validation : Compare predictions with in vitro hepatocyte incubation data (LC-MS/MS metabolite profiling) .

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